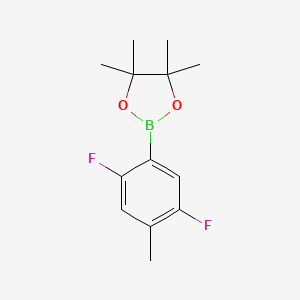

2,5-Difluoro-4-methylphenylboronic acid pinacol ester

説明

“2,5-Difluoro-4-methylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1116681-97-0 and Molecular Weight: 254.08 . It is a white solid and is often used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “2,5-Difluoro-4-methylphenylboronic acid pinacol ester” is represented by the Linear Formula: C13H17BF2O2 . The InChI Code is 1S/C13H17BF2O2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .

Chemical Reactions Analysis

Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .

Physical And Chemical Properties Analysis

“2,5-Difluoro-4-methylphenylboronic acid pinacol ester” is a white solid . It has a molecular weight of 254.08 . The compound’s Linear Formula is C13H17BF2O2 , and its InChI Code is 1S/C13H17BF2O2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .

科学的研究の応用

1. Synthesis and Cross-Coupling Reactions

2,5-Difluoro-4-methylphenylboronic acid pinacol ester has significant applications in the synthesis of complex organic compounds. It is used in palladium-catalyzed cross-coupling reactions with 1-alkenyl halides or triflates, leading to the efficient synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. This method shows high yields and complete retention of configuration of the double bonds, indicating its utility in precise organic synthesis (Takagi et al., 2002).

2. Phosphorescence Properties

In an interesting discovery, it's been found that simple arylboronic esters, including the phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This phenomenon challenges the general notion that heavy atoms or carbonyl groups are necessary for phosphorescent organic molecules. Theoretical calculations have suggested that this phosphorescence is due to out-of-plane distortion at the boron moiety in the excited state, offering new insights into the design of phosphorescent materials (Shoji et al., 2017).

3. Radiofluorination Efficiency

The compound has also been studied for its efficiency in radiofluorination processes, which is crucial in PET imaging. Enhancements in radiofluorination yields of pinacol esters of arylboronic acids were observed with the addition of pyridine in copper-mediated reactions. This research is significant for developing new methods for the introduction of fluorine-18 in various substrates, especially in complex organic systems (Antuganov et al., 2017).

4. Polymer Synthesis Applications

This chemical is also a key component in the synthesis of certain polymers. It has been utilized in the synthesis of hyperbranched polythiophene with controlled degrees of branching. Such polymers, synthesized via catalyst-transfer Suzuki-Miyaura coupling reactions, hold promise for various industrial applications due to their tailored physical and chemical properties (Segawa et al., 2013).

将来の方向性

The future directions in the research and application of “2,5-Difluoro-4-methylphenylboronic acid pinacol ester” and similar boronic esters could involve the development of more efficient protocols for their synthesis and deboronation . Additionally, their use in new chemical transformations and coupling reactions could be explored .

特性

IUPAC Name |

2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMPOFYZRFLCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1469309.png)

![1-[(2-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1469313.png)

![1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469315.png)

![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1469316.png)

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid](/img/structure/B1469318.png)

![2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine](/img/structure/B1469320.png)

![1-[5-Bromo-2-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469329.png)